Dioctyldiacetoxytin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioctyldiacetoxytin can be synthesized through the reaction of dioctyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, where the dioctyltin oxide is dissolved in an appropriate solvent, and acetic anhydride is added slowly. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Dioctyldiacetoxytin primarily undergoes esterification and transesterification reactions. It acts as a catalyst in these processes, facilitating the formation of esters from carboxylic acids and alcohols .
Common Reagents and Conditions:
Esterification: Involves carboxylic acids and alcohols, with this compound acting as a catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Transesterification: Involves the exchange of ester groups between molecules, again with this compound as a catalyst.
Major Products: The major products of these reactions are esters, which are widely used in various industrial applications, including the production of varnishes, coatings, adhesives, and sealants .
Scientific Research Applications
Dioctyldiacetoxytin has several scientific research applications, including:
Chemistry: Used as a catalyst in the synthesis of various organic compounds, particularly esters and polymers.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Widely used in the production of polymers, silicones, and other materials.
Mechanism of Action
The mechanism by which dioctyldiacetoxytin exerts its catalytic effects involves the activation of carboxylic acids and alcohols, facilitating their reaction to form esters. The tin atom in this compound acts as a Lewis acid, coordinating with the oxygen atoms of the reactants and lowering the activation energy of the reaction . This coordination enhances the nucleophilicity of the alcohol and the electrophilicity of the carboxylic acid, promoting the esterification process.
Comparison with Similar Compounds
Dibutyltin diacetate: Another organotin compound used as a catalyst in similar reactions.
Dioctyltin oxide: A precursor to dioctyldiacetoxytin and also used as a catalyst in various reactions.
Dioctyltin dichloride: Used in the synthesis of this compound and other organotin compounds.
Uniqueness: this compound is unique due to its relatively lower toxicity compared to other organotin compounds, making it a safer alternative for use in industrial applications . Its effectiveness as a catalyst in esterification and transesterification reactions also sets it apart from other similar compounds .
Properties
IUPAC Name |
[acetyloxy(dioctyl)stannyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.2C2H4O2.Sn/c2*1-3-5-7-8-6-4-2;2*1-2(3)4;/h2*1,3-8H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQXCSFSYHAZOO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066214 | |
Record name | Acetic acid, 1,1'-(dioctylstannylene) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17586-94-6 | |
Record name | 1,1′-(Dioctylstannylene) diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17586-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dioctyltin diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017586946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dioctyltin diacetate | |
Source | DTP/NCI | |
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Record name | Acetic acid, 1,1'-(dioctylstannylene) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 1,1'-(dioctylstannylene) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctyltin di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIOCTYLTIN DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVA9GJE7ZJ | |
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